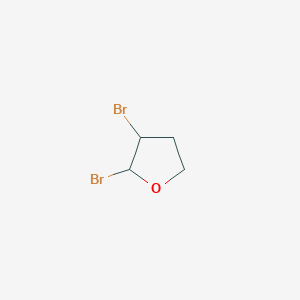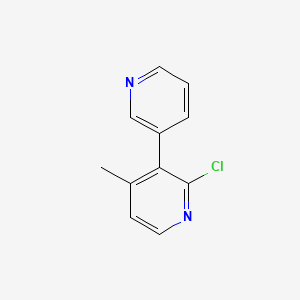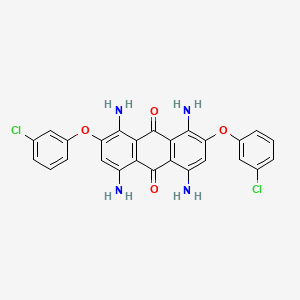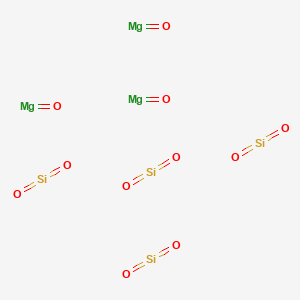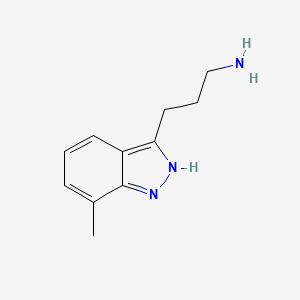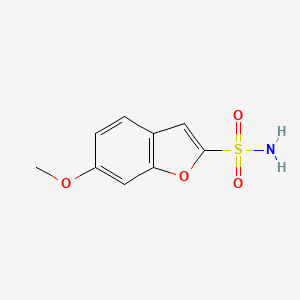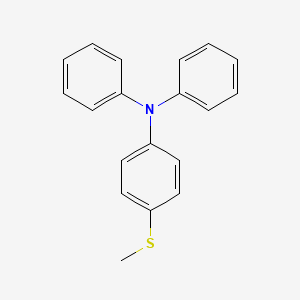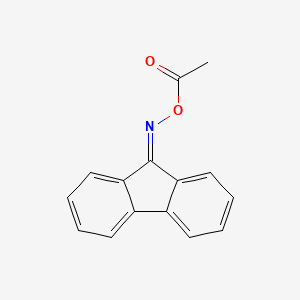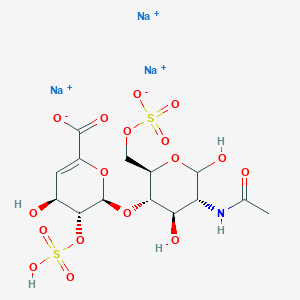
Heparindisaccharidei-atrisodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heparindisaccharidei-atrisodiumsalt is a derivative of heparin, a member of the heparan sulfate family of glycosaminoglycans. Heparin is a linear polysaccharide with a complex sequence resulting from the action of post-polymerization enzymes on a regular repeating disaccharide background . This compound is specifically a disaccharide unit of heparin, which plays a crucial role in various biological processes due to its anticoagulant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heparindisaccharidei-atrisodiumsalt is typically produced through the enzymatic digestion of heparin using heparinase enzymes. The process involves the cleavage of heparin into smaller disaccharide units. The reaction conditions for this enzymatic digestion include a temperature range of 45-50°C and a pH of 6.0 . The enzyme heparinase II/III from Pseudopedobacter saltans is commonly used for this purpose .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic digestion of heparin followed by purification processes such as chromatography and mass spectrometry to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Heparindisaccharidei-atrisodiumsalt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Sulfation reactions often involve reagents like sulfur trioxide-pyridine complex.
Major Products: The major products formed from these reactions include various sulfated and desulfated derivatives of this compound, which have different biological activities and applications .
Aplicaciones Científicas De Investigación
Heparindisaccharidei-atrisodiumsalt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the structure and function of glycosaminoglycans.
Biology: Plays a role in cell signaling and interaction studies.
Medicine: Utilized in the development of anticoagulant therapies and as a diagnostic tool for heparin contamination.
Industry: Employed in the production of low molecular weight heparins and other therapeutic agents
Mecanismo De Acción
The mechanism of action of heparindisaccharidei-atrisodiumsalt involves its interaction with antithrombin III (ATIII). It binds to ATIII and accelerates the rate at which ATIII inactivates coagulation enzymes such as thrombin (factor IIa) and factor Xa . This interaction is crucial for its anticoagulant properties. The compound’s ability to enhance the inhibitory activity of ATIII against several serine proteases of the coagulation system is the basis of its anticoagulant action .
Comparación Con Compuestos Similares
Heparindisaccharidei-atrisodiumsalt can be compared with other similar compounds such as:
Heparin: A larger polysaccharide with similar anticoagulant properties but a more complex structure.
Low Molecular Weight Heparins (LMWHs): These are smaller fragments of heparin with more predictable pharmacokinetics and fewer side effects.
Fondaparinux: A synthetic pentasaccharide that mimics the antithrombin-binding region of heparin.
Uniqueness: this compound is unique due to its specific disaccharide structure, which allows for targeted studies and applications in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C14H19NNa3O17S2+ |
|---|---|
Peso molecular |
606.4 g/mol |
Nombre IUPAC |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H21NO17S2.3Na/c1-4(16)15-8-9(18)11(7(29-13(8)21)3-28-33(22,23)24)31-14-10(32-34(25,26)27)5(17)2-6(30-14)12(19)20;;;/h2,5,7-11,13-14,17-18,21H,3H2,1H3,(H,15,16)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-2/t5-,7+,8+,9+,10+,11+,13?,14-;;;/m0.../s1 |
Clave InChI |
WRWNGZNBPYOKPM-NYNVPWSXSA-L |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)O)O.[Na+].[Na+].[Na+] |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





